molecular formula C20H17N3O3 B11310684 3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide

3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11310684
M. Wt: 347.4 g/mol
InChI Key: RDALSOKUPAPMHK-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, an oxadiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the oxadiazole ring and the phenyl group. The final step involves the formation of the carboxamide linkage.

    Benzofuran Core Synthesis: The benzofuran core can be synthesized via a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.

    Oxadiazole Ring Formation: The oxadiazole ring can be introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Phenyl Group Introduction: The phenyl group can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using phenylboronic acid and a suitable catalyst.

    Carboxamide Formation: The final step involves the formation of the carboxamide linkage through a condensation reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule, such as nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and oxadiazole rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are structurally similar and share some chemical properties.

    Benzofuran Derivatives: Compounds with a benzofuran core are also similar and may exhibit comparable biological activities.

Uniqueness

3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H17N3O3/c1-13-15-9-5-6-10-16(15)25-18(13)20(24)21-12-11-17-22-19(23-26-17)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,21,24)

InChI Key

RDALSOKUPAPMHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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